molecular formula C16H16N8O4 B11524533 [1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl](piperidin-1-yl)methanone

[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl](piperidin-1-yl)methanone

Cat. No.: B11524533
M. Wt: 384.35 g/mol
InChI Key: UBWDAONWCJVVTC-UHFFFAOYSA-N
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Description

4-[5-(4-NITROPHENYL)-4-(PIPERIDINE-1-CARBONYL)-1H-1,2,3-TRIAZOL-1-YL]-1,2,5-OXADIAZOL-3-AMINE is a complex organic compound that features a unique combination of functional groups, including a nitrophenyl group, a piperidine ring, a triazole ring, and an oxadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-NITROPHENYL)-4-(PIPERIDINE-1-CARBONYL)-1H-1,2,3-TRIAZOL-1-YL]-1,2,5-OXADIAZOL-3-AMINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The nitrophenyl group can be introduced via nitration of an aromatic precursor. The piperidine ring is often synthesized through a reductive amination process. Finally, the oxadiazole ring can be formed through a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

    Cyclization: The formation of the triazole and oxadiazole rings involves cyclization reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

    Cyclization: Azides, alkynes, hydrazides

Major Products

    Oxidation: Nitro derivatives

    Reduction: Amino derivatives

    Substitution: Halogenated or nitrated aromatic compounds

    Cyclization: Triazole and oxadiazole rings

Scientific Research Applications

4-[5-(4-NITROPHENYL)-4-(PIPERIDINE-1-CARBONYL)-1H-1,2,3-TRIAZOL-1-YL]-1,2,5-OXADIAZOL-3-AMINE has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[5-(4-NITROPHENYL)-4-(PIPERIDINE-1-CARBONYL)-1H-1,2,3-TRIAZOL-1-YL]-1,2,5-OXADIAZOL-3-AMINE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitrophenyl group may interact with enzymes or receptors, while the triazole and oxadiazole rings could contribute to binding affinity and specificity. The piperidine ring may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(4-NITROPHENYL)-1H-1,2,3-TRIAZOLE: Lacks the piperidine and oxadiazole rings, potentially resulting in different biological activities.

    1-(4-NITROPHENYL)-3-(PIPERIDINE-1-CARBONYL)-1H-1,2,3-TRIAZOLE: Similar structure but lacks the oxadiazole ring.

    4-(4-NITROPHENYL)-1,2,5-OXADIAZOLE: Lacks the triazole and piperidine rings, which may affect its reactivity and applications.

Uniqueness

4-[5-(4-NITROPHENYL)-4-(PIPERIDINE-1-CARBONYL)-1H-1,2,3-TRIAZOL-1-YL]-1,2,5-OXADIAZOL-3-AMINE is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H16N8O4

Molecular Weight

384.35 g/mol

IUPAC Name

[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-nitrophenyl)triazol-4-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C16H16N8O4/c17-14-15(20-28-19-14)23-13(10-4-6-11(7-5-10)24(26)27)12(18-21-23)16(25)22-8-2-1-3-9-22/h4-7H,1-3,8-9H2,(H2,17,19)

InChI Key

UBWDAONWCJVVTC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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